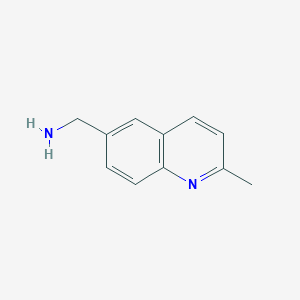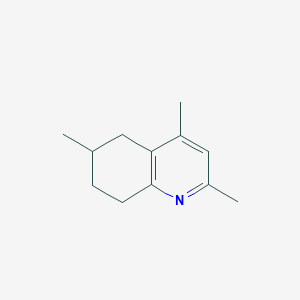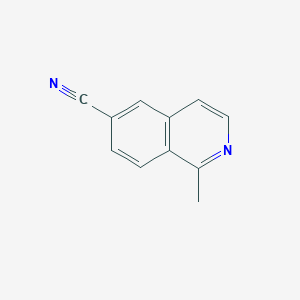
2,3-dihydro-2-hydroxy-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxychroman-4-one is a heterocyclic compound that belongs to the chromanone family. It is characterized by a benzene ring fused with a dihydropyran ring, with a hydroxyl group attached to the second carbon and a ketone group at the fourth position.
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-hydroxychroman-4-one involves the use of 3-formylchromone and primary aromatic amines. The reaction is typically carried out in aqueous media using zinc proline as a catalyst. This method is advantageous due to its high yield, mild reaction conditions, and environmentally benign nature .
Industrial Production Methods
Industrial production of 2-hydroxychroman-4-one often employs similar synthetic routes but on a larger scale. The use of recyclable, non-toxic catalysts like zinc proline makes the process more sustainable and cost-effective .
化学反应分析
Types of Reactions
2-Hydroxychroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The ketone group can be reduced to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various reagents, such as alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-hydroxychroman-4-one can yield chromone derivatives, while reduction can produce chromanol derivatives .
科学研究应用
2-Hydroxychroman-4-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It exhibits significant biological activities, such as antioxidant, antimicrobial, and anticancer properties.
Medicine: It is used in the development of drugs targeting various diseases, including cancer and neurodegenerative disorders.
Industry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-hydroxychroman-4-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes like acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine, thereby exerting neuroprotective effects. Additionally, it can interact with reactive oxygen species, exhibiting antioxidant properties .
相似化合物的比较
2-Hydroxychroman-4-one can be compared with other similar compounds, such as:
Chroman-4-one: Lacks the hydroxyl group at the second position, resulting in different biological activities.
Chromone: Contains a double bond between the second and third carbons, which alters its reactivity and biological properties.
Flavonoids: These compounds have a similar structure but with additional functional groups that enhance their biological activities
属性
CAS 编号 |
57669-32-6 |
|---|---|
分子式 |
C9H8O3 |
分子量 |
164.16 g/mol |
IUPAC 名称 |
2-hydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H8O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-4,9,11H,5H2 |
InChI 键 |
FWGMHNMRFXRFAY-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC2=CC=CC=C2C1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



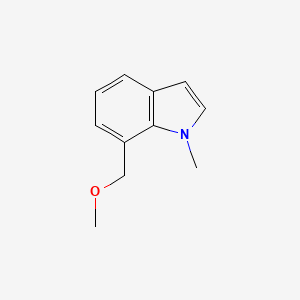

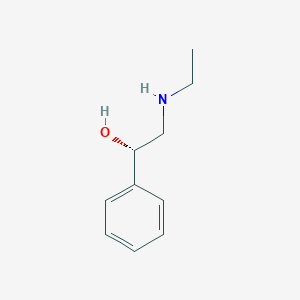
![3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11916696.png)

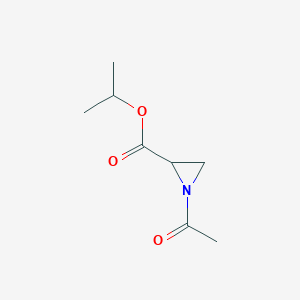
![1H-Pyrazolo[4,3-c]quinoline](/img/structure/B11916722.png)

![4-Hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916739.png)

